N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a synthetic compound that has been studied for its potential use in various scientific research applications. BHCH is a bicyclic compound that contains a hydrazide group, which makes it a versatile molecule for chemical modification and functionalization.
Mechanism of Action
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it has been proposed that N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including cancer cells and neurons. N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells, and to protect neurons from oxidative stress-induced damage. In addition, N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have low toxicity, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide for lab experiments is its versatility. N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be easily modified and functionalized, making it a useful molecule for a range of applications. In addition, N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have low toxicity, making it a safe candidate for further research. However, one limitation of N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide-based therapies for oxidative stress-related diseases, such as cancer and neurodegenerative disorders. Another area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide-based drug delivery systems, which could improve the efficacy and specificity of cancer therapies. Finally, further research is needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and to optimize its synthesis and functionalization for various applications.
Synthesis Methods
N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized through a multistep process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with cycloheptanone to form a bicyclic intermediate. The intermediate is then treated with hydrazine hydrate to form the final product, N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. The synthesis method has been optimized to yield high purity and high yield of N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide.
Scientific Research Applications
N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases. N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been studied for its potential use in neuroprotection, as it has been shown to protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-8-10(6-7-13(14)19)9-17-18-16(20)15-11-4-2-3-5-12(11)15/h6-9,11-12,15,19H,2-5H2,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQROOBALINTLI-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2C3C2CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2C3C2CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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